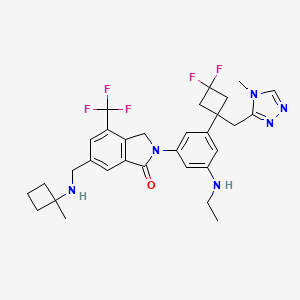
Cbl-b-IN-11
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cbl-b-IN-11 is a small molecule inhibitor that targets casitas B-lineage lymphoma-b (Cbl-b) and c-Cbl, which are members of the Cbl family of RING-type E3 ubiquitin ligases. These ligases play a crucial role in the regulation of immune responses by modulating the activity of various immune cells. This compound has shown potential in cancer immunotherapy due to its ability to enhance immune responses against tumors .
Preparation Methods
The synthesis of Cbl-b-IN-11 involves several steps, including the formation of key intermediates and the final coupling reactionsThe reaction conditions often involve the use of specific catalysts and reagents to ensure high yield and purity .
Chemical Reactions Analysis
Cbl-b-IN-11 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, acids, bases, and temperature control to achieve the desired products. The major products formed from these reactions are typically derivatives of the original compound with modified functional groups .
Scientific Research Applications
Cbl-b-IN-11 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the role of Cbl-b and c-Cbl in various biochemical pathways.
Biology: It helps in understanding the regulation of immune responses and the development of immune-related diseases.
Medicine: this compound is being investigated for its potential in cancer immunotherapy, where it can enhance the immune system’s ability to target and destroy cancer cells.
Industry: It is used in the development of new therapeutic agents and in the study of protein-protein interactions
Mechanism of Action
Cbl-b-IN-11 exerts its effects by inhibiting the activity of Cbl-b and c-Cbl, which are involved in the ubiquitination and degradation of receptor tyrosine kinases. By inhibiting these ligases, this compound enhances the signaling pathways that promote immune cell activation and proliferation. This leads to a more robust immune response against tumors and other pathogens .
Comparison with Similar Compounds
Cbl-b-IN-11 is unique in its ability to selectively inhibit both Cbl-b and c-Cbl with high potency. Similar compounds include:
Nx-1607: Another Cbl-b inhibitor currently in clinical trials for cancer immunotherapy.
MAP4K1 inhibitors: Targeting similar pathways involved in immune regulation.
DGKα/ζ inhibitors: Also involved in the modulation of immune responses
These compounds share similar mechanisms of action but differ in their selectivity, potency, and clinical applications. This compound stands out due to its dual inhibition of Cbl-b and c-Cbl, making it a promising candidate for further research and development .
Properties
Molecular Formula |
C31H35F5N6O |
|---|---|
Molecular Weight |
602.6 g/mol |
IUPAC Name |
2-[3-[3,3-difluoro-1-[(4-methyl-1,2,4-triazol-3-yl)methyl]cyclobutyl]-5-(ethylamino)phenyl]-6-[[(1-methylcyclobutyl)amino]methyl]-4-(trifluoromethyl)-3H-isoindol-1-one |
InChI |
InChI=1S/C31H35F5N6O/c1-4-37-21-10-20(29(16-30(32,33)17-29)13-26-40-39-18-41(26)3)11-22(12-21)42-15-24-23(27(42)43)8-19(9-25(24)31(34,35)36)14-38-28(2)6-5-7-28/h8-12,18,37-38H,4-7,13-17H2,1-3H3 |
InChI Key |
KBKIADQDXADPGR-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=CC(=CC(=C1)C2(CC(C2)(F)F)CC3=NN=CN3C)N4CC5=C(C4=O)C=C(C=C5C(F)(F)F)CNC6(CCC6)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


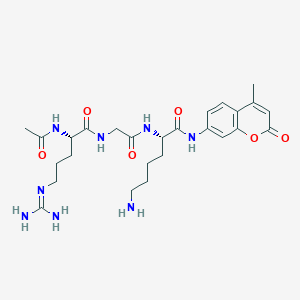
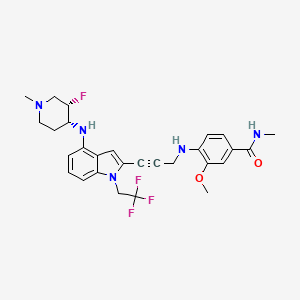
![2-[(2S,5R,8S,11S)-8-[4-[[(2S,3R,4R,5R,6S)-6-(aminomethyl)-3,4,5-trihydroxyoxane-2-carbonyl]amino]butyl]-5-benzyl-11-[3-(diaminomethylideneamino)propyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid](/img/structure/B12378410.png)
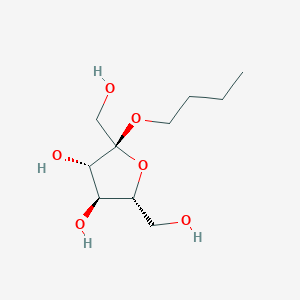
![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 4-oxo-4-[4-(10,15,20-triphenyl-21,23-dihydroporphyrin-5-yl)anilino]butanoate](/img/structure/B12378427.png)
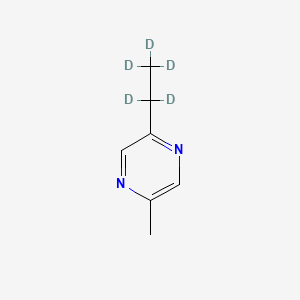
![(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methyl-5-methylidene(613C)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B12378445.png)
![(1S,3R,8R,9S,11S,12S,14S,15R,16R)-6,6-difluoro-15-[(2R,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecane-9,14-diol](/img/structure/B12378453.png)
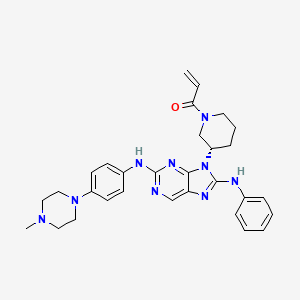
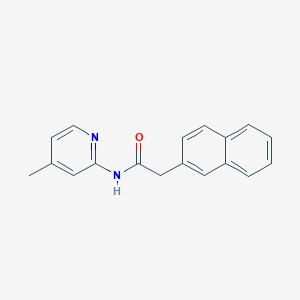


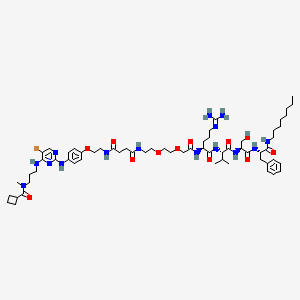
![N'-(4-chlorobenzoyl)-4-[4-[2-(difluoromethyl)-4-methoxybenzimidazol-1-yl]-6-morpholin-4-yl-1,3,5-triazin-2-yl]piperazine-1-carbohydrazide](/img/structure/B12378474.png)
